ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate
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Overview
Description
Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate is a heterocyclic compound with a molecular formula of C10H13NO2S2 and a molecular weight of 243.35 g/mol . This compound is characterized by its unique thieno[2,3-b]thiopyran ring system, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. It is commonly used in research due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Biochemical Pathways
The biochemical pathways affected by This compound As research progresses, it is expected that the compound’s role in various biochemical pathways will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other molecules can significantly affect the activity of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile . This reaction proceeds under mild conditions and results in the formation of the desired compound through a series of cyclization and condensation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in the development of new therapeutic agents due to its unique structure and biological activity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring system but may differ in their substitution patterns and biological activities.
Pyrimidine derivatives: These compounds have a similar fused ring structure but contain nitrogen atoms in different positions.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities
The uniqueness of this compound lies in its specific ring system and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-2-13-9(12)7-6-4-3-5-14-10(6)15-8(7)11/h2-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABKGAIXIOECKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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